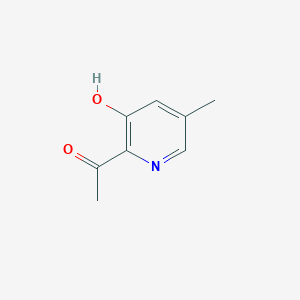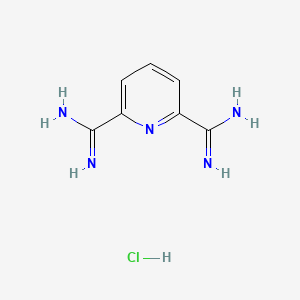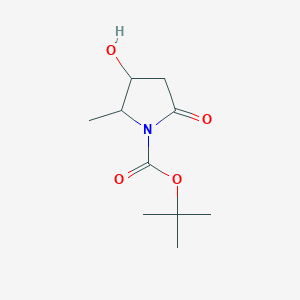
Trimethylacetic Acid, 2,2,2-trifluoroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoroethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C7H11F3O2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2,2,2-trifluoroethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate follows a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoroethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,2-dimethylpropanoic acid and 2,2,2-trifluoroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 2,2,2-trifluoroethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-trifluoroethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The trifluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The ester bond can be hydrolyzed, releasing the active components that interact with biological targets.
Comparaison Avec Des Composés Similaires
2,2,2-trifluoroethyl 2,2-dimethylpropanoate can be compared with other similar compounds, such as:
2,2,2-trifluoroethyl acetate: Similar in structure but with an acetate group instead of a dimethylpropanoate group.
2,2,2-trifluoroethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.
2,2,2-trifluoroethyl benzoate: Contains a benzoate group, used in fragrance and flavor industries.
The uniqueness of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate lies in its specific ester structure, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl esters.
Propriétés
Formule moléculaire |
C7H11F3O2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,3)5(11)12-4-7(8,9)10/h4H2,1-3H3 |
Clé InChI |
YJQLHAFXPYMLNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)


![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)





